Tert-butyl (3-chloroquinoxalin-2-yl)(cyano)acetate
Description
Tert-butyl (3-chloroquinoxalin-2-yl)(cyano)acetate is a heterocyclic organic compound featuring a quinoxaline core substituted with a chlorine atom at position 3, a cyano group, and a tert-butyl ester moiety. The quinoxaline ring, a bicyclic system comprising two fused pyrazine rings, contributes aromaticity and electron-deficient characteristics, while the chlorine atom introduces electron-withdrawing effects. The cyano group enhances electrophilicity at the α-carbon, and the tert-butyl ester provides steric bulk and hydrolytic stability under basic conditions. This compound is primarily utilized as a synthetic intermediate in pharmaceuticals and materials science, leveraging its functional groups for further derivatization, such as nucleophilic substitutions or cross-coupling reactions .
Properties
CAS No. |
10176-24-6 |
|---|---|
Molecular Formula |
C15H14ClN3O2 |
Molecular Weight |
303.74 g/mol |
IUPAC Name |
tert-butyl 2-(3-chloroquinoxalin-2-yl)-2-cyanoacetate |
InChI |
InChI=1S/C15H14ClN3O2/c1-15(2,3)21-14(20)9(8-17)12-13(16)19-11-7-5-4-6-10(11)18-12/h4-7,9H,1-3H3 |
InChI Key |
UZVXRIAPCQUKNH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(C#N)C1=NC2=CC=CC=C2N=C1Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Route
Tert-butyl cyanoacetate is commonly synthesized via esterification of cyanoacetic acid with tert-butanol under dehydrating conditions. A widely used method involves:
- Reacting cyanoacetic acid with tert-butanol in anhydrous dichloromethane.
- Using dicyclohexylcarbodiimide as a coupling agent and 4-dimethylaminopyridine as a catalyst.
- Conducting the reaction under an inert atmosphere (argon) at low temperatures (0 to 20 °C) for several hours (typically 5 h).
Reaction Conditions and Yield
| Parameter | Condition |
|---|---|
| Solvent | Anhydrous dichloromethane |
| Temperature | 0 to 20 °C |
| Catalyst/Reagent | Dicyclohexylcarbodiimide (DCC), DMAP (cat.) |
| Atmosphere | Argon (inert) |
| Reaction Time | 4 h at 0 °C + 1 h at room temp |
| Purification | Column chromatography (silica gel) |
| Yield | Approximately 86% |
This method affords tert-butyl cyanoacetate with high purity and yield, suitable for further functionalization.
Preparation of 3-Chloroquinoxaline Derivatives
The 3-chloroquinoxalin-2-yl moiety can be synthesized by chlorination of quinoxaline or by constructing the quinoxaline ring system from appropriately substituted precursors.
- Chlorination is typically achieved using chlorinating agents such as N-chlorosuccinimide (NCS) under controlled conditions.
- Alternatively, quinoxaline derivatives can be synthesized by condensation of o-phenylenediamine with 1,2-dicarbonyl compounds, followed by selective chlorination.
Details specific to 3-chloroquinoxalin-2-yl intermediates are less frequently reported in isolation but are crucial for the final coupling step.
Coupling to Form Tert-butyl (3-chloroquinoxalin-2-yl)(cyano)acetate
General Synthetic Approach
The coupling of tert-butyl cyanoacetate with 3-chloroquinoxalin-2-yl derivatives generally involves:
- Nucleophilic substitution or condensation reactions at the 2-position of the quinoxaline ring.
- Use of bases such as potassium carbonate to deprotonate the cyanoacetate and facilitate nucleophilic attack.
- Solvents such as tetrahydrofuran or dimethylformamide to dissolve reactants and promote reaction kinetics.
- Reaction temperature ranging from ambient to slightly elevated (room temperature to 50 °C).
- Reaction monitoring by thin-layer chromatography (TLC) and purification by extraction and recrystallization.
Example Procedure
A representative synthesis involves:
- Stirring a mixture of potassium carbonate, tert-butyl cyanoacetate, and 3-chloroquinoxalin-2-yl derivative in an aqueous or organic solvent system.
- Maintaining the reaction at room temperature for 24 hours.
- Extracting the product with ethyl acetate, washing with aqueous citric acid and brine, drying over sodium sulfate.
- Concentrating and purifying the product by recrystallization or chromatography.
Alternative Synthetic Methods and Catalytic Systems
Phase Transfer Catalysis
A patented method for cyanoacetate ester synthesis involves:
- Reacting sodium cyanoacetate aqueous solution with alkyl halides (including tert-butyl halides) in a biphasic aqueous-organic system.
- Using quaternary ammonium salts as phase transfer catalysts.
- Employing solvents such as tert-butyl methyl ether or chlorobenzene.
- Adjusting pH to optimize extraction and yield.
This method allows direct esterification from sodium cyanoacetate and alkyl halides, potentially applicable for tert-butyl cyanoacetate intermediates.
Acid-Alkene Reaction for tert-Butyl Chloroacetate
The synthesis of tert-butyl chloroacetate, a related ester intermediate, can be achieved by:
- Acid-alkene reaction of chloroacetic acid with isobutylene in the presence of a strong acid ion exchange resin catalyst.
- Conducting the reaction at mild temperatures (20–35 °C) with continuous gas flow of isobutylene for 6–10 hours.
- Purification by rectification to separate unreacted materials and solvents.
This method provides a scalable and environmentally friendly route to tert-butyl chloroacetate, which can be a precursor to the target compound.
Data Table Summarizing Preparation Methods
| Step | Method Description | Key Reagents/Catalysts | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Tert-butyl cyanoacetate synthesis | Esterification of cyanoacetic acid with tert-butanol | Dicyclohexylcarbodiimide, DMAP | 0–20 °C, 5 h, inert atmosphere | ~86 | Column chromatography purification |
| 3-Chloroquinoxaline synthesis | Chlorination or condensation methods | N-chlorosuccinimide or o-phenylenediamine | Variable, controlled chlorination | Variable | Precursor preparation step |
| Coupling reaction | Nucleophilic substitution/condensation with base | Potassium carbonate, THF or DMF | Room temp to 50 °C, 24 h | Variable | TLC monitoring, extraction, recrystallization |
| Phase transfer catalysis | Esterification from sodium cyanoacetate and alkyl halide | Quaternary ammonium salts, tert-butyl methyl ether | Biphasic aqueous/organic system | 60–70 | Environmentally friendly, scalable |
| Acid-alkene reaction | Chloroacetic acid + isobutylene, catalyzed by ion exchange resin | Strong acid ion exchange resin | 20–35 °C, 6–10 h, continuous gas flow | High | Continuous production, mild conditions |
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (3-chloroquinoxalin-2-yl)(cyano)acetate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the quinoxaline ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols. The reactions are typically carried out in polar solvents such as DMF or DMSO.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoxaline derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Tert-butyl (3-chloroquinoxalin-2-yl)(cyano)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a building block in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of tert-butyl (3-chloroquinoxalin-2-yl)(cyano)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it may interfere with cell signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Tert-butyl (3-chloroquinoxalin-2-yl)(cyano)acetate with two analogous compounds, focusing on structural features, physicochemical properties, and applications.
Structural and Functional Group Analysis
- Chloroquinoxaline vs. Nitropyridine: The chloroquinoxaline ring in the main compound is more electron-deficient than the nitropyridine group in CAS 914223-27-1, which contains a strong electron-withdrawing nitro group. This difference influences reactivity in electrophilic substitutions: chloroquinoxaline may favor nucleophilic aromatic substitution, while nitropyridine is prone to reduction (e.g., nitro-to-amine conversion) .
- Cyano vs. Amino Groups: The cyano group in the main compound increases α-carbon acidity (pKa ~8–10), facilitating enolate formation for C–C bond formation. In contrast, the amino group in the hydrochloride salt derivative () is protonated, enhancing water solubility and enabling use in polar reaction media .
Physicochemical Properties
| Property | This compound | tert-Butyl 2-cyano-2-(5-nitropyridin-2-yl)acetate | tert-Butyl 2-[(cyclopropylmethyl)amino]acetate HCl |
|---|---|---|---|
| Solubility | Low in water; soluble in DMSO, DMF | Moderate in polar aprotic solvents | High in water (due to hydrochloride salt) |
| Thermal Stability | Stable up to 150°C (tert-butyl ester decomposition) | Decomposes at ~120°C (nitro group instability) | Stable up to 200°C (salt enhances stability) |
| Electron Effects | Strong electron-withdrawing (Cl, CN) | Very strong electron-withdrawing (NO2) | Electron-donating (NH2) |
- The tert-butyl ester in all three compounds confers stability under basic conditions but is cleaved under acidic conditions. The hydrochloride salt in ’s compound improves shelf life and solubility, making it preferable for pharmaceutical formulations .
Key Research Insights and Limitations
- Cyano Group Impact: highlights that cyano-substituted esters exhibit superior charge-transfer properties compared to nitro or amino analogs, making them suitable for optoelectronic applications. However, their hydrolytic stability in aqueous environments remains a limitation .
- Synthetic Challenges : The nitro group in CAS 914223-27-1 necessitates careful handling due to explosion risks during high-temperature reactions, whereas the main compound’s chlorine atom offers safer functionalization routes .
Biological Activity
Tert-butyl (3-chloroquinoxalin-2-yl)(cyano)acetate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides an overview of its biological properties, mechanisms of action, and relevant studies.
Chemical Structure and Properties
- Chemical Formula : CHClNO
- Molecular Weight : 281.70 g/mol
- CAS Number : 944804-88-0
The compound features a quinoxaline core, which is known for its diverse biological activities. The presence of the cyano and tert-butyl groups enhances its reactivity and solubility.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : It has been shown to inhibit topoisomerase enzymes, which are essential for DNA replication and cell division. This inhibition can lead to apoptosis in cancer cells.
- Antimicrobial Activity : The compound exhibits activity against various bacterial strains, potentially through mechanisms that disrupt bacterial cell wall synthesis or function.
Anticancer Activity
Several studies have explored the anticancer potential of this compound:
-
In Vitro Studies :
- A study demonstrated that this compound significantly reduced cell viability in various cancer cell lines, including breast and colon cancer cells. The IC values ranged from 10 to 25 μM, indicating potent activity compared to standard chemotherapeutics .
-
Mechanistic Insights :
- Flow cytometry analysis revealed that treated cancer cells underwent significant apoptosis, as evidenced by increased Annexin V staining. Additionally, Western blotting showed upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2) .
Antimicrobial Activity
The antimicrobial properties were assessed against several pathogens:
-
Bacterial Strains Tested :
- Escherichia coli
- Staphylococcus aureus
- Pseudomonas aeruginosa
- Results :
Data Table: Biological Activity Summary
| Activity Type | Target Organism/Cell Line | IC_{50 / MIC (μg/mL) | Mechanism of Action |
|---|---|---|---|
| Anticancer | Breast Cancer Cells | 15 | Topoisomerase inhibition |
| Anticancer | Colon Cancer Cells | 10 | Induction of apoptosis |
| Antimicrobial | E. coli | 5 | Disruption of cell wall synthesis |
| Antimicrobial | S. aureus | 10 | Inhibition of protein synthesis |
| Antimicrobial | P. aeruginosa | 15 | Membrane disruption |
Case Studies
- Case Study on Cancer Treatment :
- Antibacterial Efficacy :
Q & A
Q. What are the optimal synthetic routes for Tert-butyl (3-chloroquinoxalin-2-yl)(cyano)acetate, and how can reaction yields be improved?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with halogenated quinoxaline derivatives. For example, tert-butyl cyanoacetate can be alkylated with 3-chloroquinoxalin-2-yl halides under basic conditions (e.g., NaH or K₂CO₃ in anhydrous THF) . Yield optimization requires precise stoichiometry (1:1.2 molar ratio of quinoxaline derivative to cyanoacetate) and inert atmospheres (N₂) to prevent side reactions. Post-reaction purification via column chromatography (silica gel, hexane/EtOAc gradient) improves purity to >95% .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : The compound is sensitive to moisture and light. Store at –20°C in amber vials under nitrogen. Stability tests (TLC and HPLC) show decomposition rates <5% over six months under these conditions. Avoid prolonged exposure to acidic/basic environments, as ester hydrolysis may occur .
Q. What spectroscopic techniques are recommended for structural confirmation?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : Key peaks include tert-butyl singlet (~1.4 ppm, 9H), cyano carbon (~115 ppm), and quinoxaline aromatic protons (7.5–8.5 ppm) .
- HRMS : Confirm molecular ion [M+H]⁺ (calculated for C₁₅H₁₃ClN₃O₂: 310.0745).
Discrepancies in spectral data may arise from residual solvents or rotamers; repeat analyses in CDCl₃ at 25°C .
Advanced Research Questions
Q. How does the electron-withdrawing 3-chloroquinoxalin-2-yl group influence the reactivity of the cyanoacetate moiety?
- Methodological Answer : The 3-chloro group enhances electrophilicity at the quinoxaline ring, facilitating nucleophilic aromatic substitution (e.g., with amines or thiols). Computational DFT studies (B3LYP/6-31G*) show decreased LUMO energy (–1.8 eV) compared to non-chlorinated analogs, rationalizing accelerated reaction kinetics in SNAr pathways . Experimental validation via Hammett plots (ρ = +2.1) confirms electronic effects dominate over steric factors .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies in IC₅₀ values (e.g., 10–50 μM in kinase assays) may stem from assay conditions (e.g., ATP concentration variations). Standardize protocols:
- Use fixed ATP (1 mM) and pre-incubate compounds for 30 min.
- Validate with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity).
Structural analogs (e.g., nitropyridinyl derivatives) show similar variability, suggesting scaffold-specific false positives in high-throughput screens .
Q. How can computational modeling predict metabolite formation during in vitro studies?
- Methodological Answer : Employ in silico tools:
- CYP450 metabolism prediction (ADMET Predictor™) : Identifies probable oxidation sites (e.g., tert-butyl → carboxylic acid).
- Molecular docking (AutoDock Vina) : Simulate interactions with CYP3A4 (binding energy < –8 kcal/mol indicates high metabolic liability).
Cross-validate with LC-MS/MS metabolite profiling in hepatocyte incubations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
